1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole ring, linked to a piperazine moiety and an indole-3-yl ethanone group. The pyrimidine-piperazine backbone is frequently utilized in medicinal chemistry for its ability to engage in hydrogen bonding and π-π stacking, which may enhance receptor binding affinity .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(9-15-11-22-17-4-2-1-3-16(15)17)27-7-5-26(6-8-27)18-10-19(24-13-23-18)28-14-21-12-25-28/h1-4,10-14,22H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCSRIZWUSGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex heterocyclic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
- Molecular Formula : C19H22N8O
This structure incorporates multiple pharmacophores that may contribute to its biological activity.
Research indicates that compounds similar to this one often exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival. The proposed mechanisms include:
Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction and caspase activation.
Inhibition of Kinases : Certain derivatives have shown potential as inhibitors of kinases involved in tumor growth. For example, compounds with similar structures have been reported to inhibit platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR), which are critical in cancer progression .
Anticancer Activity
A study involving similar triazole derivatives demonstrated significant inhibitory effects against various cancer cell lines. The IC50 values ranged from 15.6 to 23.9 µM, indicating potent activity against specific tumor types.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 (Breast Cancer) | 15.6 | High |
| A549 (Lung Cancer) | 20.0 | Moderate |
| HeLa (Cervical Cancer) | 23.9 | Moderate |
Anti-Tubercular Activity
In addition to anticancer properties, there is evidence suggesting that related compounds may possess anti-tubercular activity. For instance, a series of substituted triazoles were evaluated against Mycobacterium tuberculosis, showing promising IC90 values ranging from 3.73 to 40.32 µM .
Case Study 1: In vitro Evaluation
A recent study synthesized several derivatives of the compound and evaluated their cytotoxicity using the NCI-H460 human lung cancer cell line. The results indicated that the most active compounds exhibited an inhibition growth percentage (IGP) of over 20% at concentrations as low as 10 µM .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis highlighted that modifications on the piperazine ring significantly impacted biological activity. Substituents on the pyrimidine moiety were found to enhance potency against cancer cell lines, suggesting a critical role for these functional groups in mediating biological effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives of triazole are known for their effectiveness against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens, making them promising candidates for developing new antibiotics .
A study on related compounds revealed that several derivatives showed potent antibacterial activity when compared to standard drugs. These findings suggest that the compound may also possess similar properties, warranting further investigation into its efficacy against resistant strains of bacteria .
Cancer Research
The compound's structural features make it a candidate for cancer research. Compounds with indole and triazole functionalities have been reported to exhibit anticancer activities through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Investigations into the specific pathways affected by this compound could provide insights into its potential as an anticancer agent .
Antibacterial Activity Evaluation
In a recent study, researchers synthesized several derivatives based on the triazole-pyrimidine scaffold and evaluated their antibacterial properties using serial dilution methods. The results indicated that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound could be developed further as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies often reveal the binding affinities and modes of interaction with enzymes or receptors involved in disease processes. For instance, docking studies involving similar compounds have shown promising results in targeting chemokine receptors involved in inflammatory responses . Such insights could guide the design of more effective derivatives.
Summary of Findings
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Exhibits significant antibacterial properties; further studies needed for specific strains. |
| Cancer Research | Potential anticancer activity through apoptosis induction; requires more detailed investigation. |
| Molecular Docking | Predictive modeling suggests favorable interactions with key biological targets. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogues:
Key Structural and Functional Differences
Indole vs. Aromatic Substitutions: The target compound’s indol-3-yl group differentiates it from analogues with trifluoromethylphenyl () or thiophene (). Indole derivatives are frequently associated with serotonin receptor modulation, as seen in 5-HT6 ligands (e.g., compounds in and ) . Replacement of indole with thiophene () reduces molecular weight (355.4 vs.
Pyrimidine vs. Pyridazine Cores :
- Pyridazine in introduces a nitrogen-rich heterocycle, which could enhance solubility but reduce metabolic stability compared to pyrimidine .
Triazole Positioning and Role :
- The 1,2,4-triazole group in the target compound and is linked to the pyrimidine ring, a configuration often seen in antifungal agents (e.g., itraconazole derivatives in ). This contrasts with triazoles fused into larger scaffolds (e.g., pyrazolotriazolopyrimidines in ), which are associated with isomerization studies rather than direct bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
